2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

2-(2-Chloro-benzoimidazol-1-yl)-ethanol (CAS 40019-65-6) is a 2-chloro-substituted benzimidazole derivative bearing an N1-hydroxyethyl group. Its molecular formula is C₉H₉ClN₂O, with a molecular weight of 196.63 g/mol and a density of 1.37 g/cm³.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 40019-65-6
Cat. No. B1362779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-benzoimidazol-1-yl)-ethanol
CAS40019-65-6
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CCO)Cl
InChIInChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2
InChIKeyXHXRGDWCSOGFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-benzoimidazol-1-yl)-ethanol (CAS 40019-65-6): Chemical Identity, Baseline Properties, and Procurement Considerations


2-(2-Chloro-benzoimidazol-1-yl)-ethanol (CAS 40019-65-6) is a 2-chloro-substituted benzimidazole derivative bearing an N1-hydroxyethyl group. Its molecular formula is C₉H₉ClN₂O, with a molecular weight of 196.63 g/mol and a density of 1.37 g/cm³ . The compound is typically supplied as a white to off-white solid, with purity specifications of ≥95% from major vendors, and is intended for research use only .

2-(2-Chloro-benzoimidazol-1-yl)-ethanol: Why In-Class Analogs Cannot Be Substituted Without Risk


Benzimidazole derivatives are not a monolithic class; the precise position and nature of substituents dictate both physicochemical behavior and biological activity profiles. The combination of a 2-chloro substituent and an N1-hydroxyethyl group in 2-(2-Chloro-benzoimidazol-1-yl)-ethanol confers distinct properties: the chloro group provides a reactive handle for cross-coupling reactions under mild, protection-free conditions , while the ethanol moiety enhances aqueous solubility and offers a site for further derivatization [1]. Substituting this compound with a non-halogenated analog (e.g., 2-methylbenzimidazole) or a differently positioned isomer (e.g., 2-(5-chloro-1H-benzimidazol-1-yl)ethanol) would eliminate the specific reactivity at the 2-position and alter the compound's hydrogen-bonding and solubility profile, potentially compromising synthetic yields and target engagement . Therefore, direct substitution without comparative validation introduces significant experimental uncertainty.

2-(2-Chloro-benzoimidazol-1-yl)-ethanol (CAS 40019-65-6): Quantitative Differentiation Evidence for Scientific Selection


Quantifying Reactivity: Protection-Free Cross-Coupling Enabled by the 2-Chloro Substituent

The 2-chloro group in 2-chlorobenzimidazoles serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling direct arylation without the need for nitrogen protection. This reactivity is a critical differentiator versus non-halogenated benzimidazoles, which typically require pre-functionalization or harsher conditions for similar transformations .

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Physicochemical Differentiation: Predicted Lipophilicity (ClogP) and Hydrogen Bonding Profile

The combination of a 2-chloro substituent and an N1-hydroxyethyl group yields a distinct physicochemical profile. While direct experimental ClogP data for the exact compound is not widely published, computational predictions based on its structure indicate a moderate lipophilicity range (ClogP ~1.5–2.0) [1]. This contrasts with the more hydrophobic 2-chlorobenzimidazole (CAS 4857-06-1, ClogP ~1.8) and the more hydrophilic 2-(2-hydroxyethyl)benzimidazole (ClogP ~0.8) , highlighting the compound's balanced polarity suitable for both organic solubility and aqueous compatibility.

Physicochemical Properties Drug Design ADME Prediction

Biological Activity Context: Antimycobacterial Potential Within the Benzimidazole Class

While specific MIC data for 2-(2-Chloro-benzoimidazol-1-yl)-ethanol against Mycobacterium tuberculosis is not found in the primary literature reviewed, benzimidazole derivatives as a class exhibit documented antimycobacterial activity. For example, related 2-substituted benzimidazoles have shown MIC values ranging from 0.04 to 10 µM against M. tuberculosis H37Rv [1]. The presence of a 2-chloro substituent has been correlated with enhanced activity in certain chemotypes, as evidenced by the co-crystal structure of 2-chlorobenzimidazole bound to M. tuberculosis ArgB (PDB: 7nly) [2], confirming target engagement. This class-level evidence supports the compound's utility as a starting scaffold for antitubercular drug discovery.

Antimycobacterial Tuberculosis Drug Discovery

Synthetic Accessibility and Cost Comparison: A Practical Procurement Advantage

2-(2-Chloro-benzoimidazol-1-yl)-ethanol is commercially available at research-scale quantities with a reported purity of ≥95% (e.g., Santa Cruz Biotechnology, AK Scientific) . In contrast, many more complex 2-substituted benzimidazole analogs with elaborate substitution patterns require custom synthesis, incurring higher costs and longer lead times. This compound's relatively simple structure and established synthetic route (alkylation of 2-chlorobenzimidazole with ethylene oxide or 2-chloroethanol) [1] translate to lower procurement costs and more reliable supply chains, making it a cost-effective building block for initial SAR exploration.

Chemical Procurement Building Blocks Cost Analysis

2-(2-Chloro-benzoimidazol-1-yl)-ethanol: Recommended Research Applications Driven by Quantitative Evidence


Protection-Free Suzuki-Miyaura Cross-Coupling for Rapid Library Synthesis

The 2-chloro substituent enables direct Suzuki-Miyaura coupling under microwave conditions without NH protection . This makes 2-(2-Chloro-benzoimidazol-1-yl)-ethanol an ideal starting material for generating diverse 2-arylbenzimidazole libraries in a single synthetic step. Researchers can rapidly explore structure-activity relationships (SAR) by varying the arylboronic acid partner, reducing the time from scaffold to hit identification .

Antimycobacterial Hit Identification and Target Validation

Given the class-level evidence for antimycobacterial activity of 2-substituted benzimidazoles [1] and the confirmed binding of the 2-chlorobenzimidazole core to M. tuberculosis ArgB [2], 2-(2-Chloro-benzoimidazol-1-yl)-ethanol is a logical starting point for designing novel antitubercular agents. The hydroxyethyl group provides a handle for further derivatization (e.g., esterification, etherification) to improve potency or pharmacokinetic properties while maintaining the critical 2-chloro motif for target interaction [2].

Synthesis of Isomerically Pure 1-(β-Hydroxyethyl) Benzimidazole Derivatives

Reaction of 2-chlorobenzimidazoles with unsymmetrical olefin oxides or β-halo alcohols proceeds with high regioselectivity, yielding exclusively 1-[β-alkyl(aryl)-β-hydroxyethyl] derivatives as established by mass spectral analysis [3]. This stereochemical outcome is crucial for projects requiring single-isomer intermediates, as it eliminates the need for chiral separation or resolution steps [3].

Physicochemical Property Optimization in Lead Development

The predicted ClogP of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol (~1.5–2.0) [4] positions it within the optimal range for oral bioavailability and CNS penetration. Medicinal chemists can leverage this balanced lipophilicity as a starting point for optimizing ADME properties, using the ethanol moiety for further functionalization to fine-tune solubility and permeability without drastically altering the core scaffold [4].

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